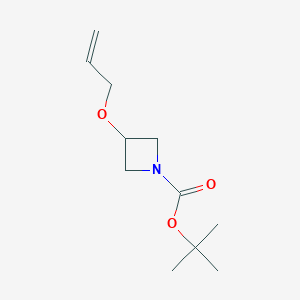
Acide 4-hydroxy-1-méthyl-2-oxo-1,2-dihydroquinoléine-3-carboxylique (2-éthylamino-éthyl)-amide chlorhydrate
Vue d'ensemble
Description
4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid (2-ethylamino-ethyl)-amide hcl including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur les médicaments pharmaceutiques
La structure centrale des 4-hydroxy-2-quinolones est importante dans la recherche sur les médicaments pharmaceutiques en raison de ses activités biologiques et pharmacologiques. Ces composés sont précieux dans le développement de nouveaux médicaments, en particulier ceux qui présentent des activités biologiques uniques . Les dérivés des 4-hydroxy-2-quinolones ont été étudiés pour leur potentiel en tant qu'agents thérapeutiques dans diverses conditions médicales.
Synthèse d'hétérocycles
Les 4-hydroxy-2-quinolones servent de précurseurs dans la synthèse d'une large gamme de composés hétérocycliques. Ces hétérocycles se trouvent souvent dans les molécules qui présentent des activités biologiques uniques, ce qui les rend très intéressants en chimie synthétique . La possibilité de créer des cycles à quatre à sept chaînons à partir de 4-hydroxy-2-quinolones est un outil précieux pour les chimistes.
Agents diurétiques
Une série de composés dérivés de l'acide 4-méthyl-2-oxo-1,2-dihydroquinoléine-3-carboxylique anilides, qui partagent une structure similaire avec le composé en question, a été étudiée en tant qu'agents diurétiques potentiels. La relation entre la structure et l'activité diurétique a fait l'objet de recherches, indiquant l'importance de ces composés dans le développement de nouveaux diurétiques .
Agents antimicrobiens
Des études récentes ont présenté les 4-hydroxy-2-oxo-1,2-dihydroquinoléines comme des inhibiteurs potentiels de Streptococcus pneumoniae. Certains de ces composés ont montré des profils pharmacocinétiques acceptables, et le plus actif a révélé une forte liaison aux protéines plasmatiques, indiquant leur potentiel en tant qu'agents antimicrobiens .
Antagonistes des récepteurs NMDA
Des composés basés sur les 4-hydroxy-2-quinolones ont été étudiés pour leur rôle d'antagonistes sélectifs au site de la glycine du récepteur NMDA. Ces antagonistes se sont montrés prometteurs pour contrer la rigidité musculaire induite par certains médicaments chez des modèles animaux, suggérant leur application dans la recherche neurologique .
Recherche antivirale
Des dérivés des 4-hydroxy-2-quinolones ont été décrits comme des inhibiteurs de l'enzyme ARN polymérase ARN-dépendante transcrite par le virus de l'hépatite C. Cela indique leur application potentielle dans la recherche antivirale, en particulier dans le développement de traitements contre les infections virales .
Propriétés
IUPAC Name |
N-[2-(ethylamino)ethyl]-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-3-16-8-9-17-14(20)12-13(19)10-6-4-5-7-11(10)18(2)15(12)21;/h4-7,16,19H,3,8-9H2,1-2H3,(H,17,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZPPMDXVJTQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)
![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)



![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)




amine hydrochloride](/img/structure/B1442468.png)

